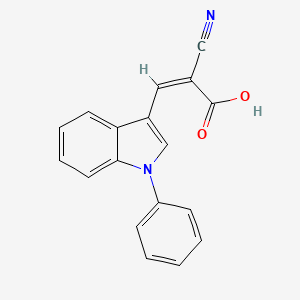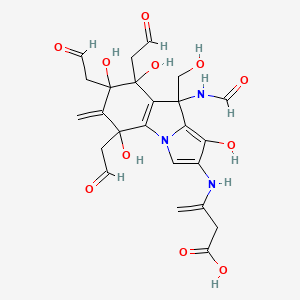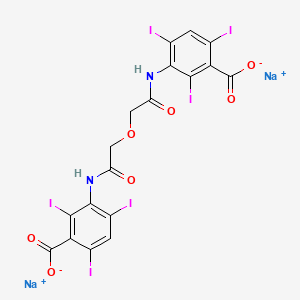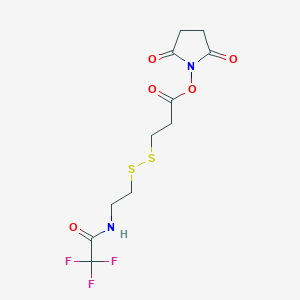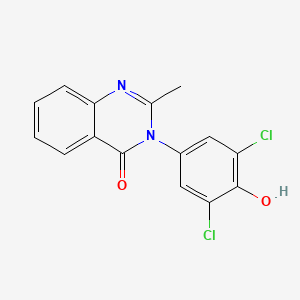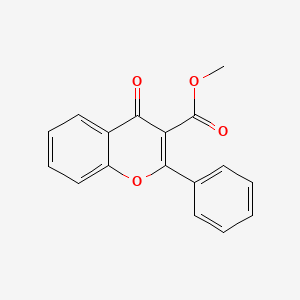
3-Ethoxy-p-acrylophenetidide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-p-acrylophenetidide, also known as 2-Propenamide, 3-ethoxy-N-(4-ethoxyphenyl)-, is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is primarily used in research and experimental applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-p-acrylophenetidide typically involves the reaction of ethyl acrylate with 4-ethoxyaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process may involve the use of solvents such as ethanol or acetonitrile to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and high throughput. Catalysts such as anion exchange resins or potassium monofluoride on aluminum sesquioxide are commonly used to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethoxy-p-acrylophenetidide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines .
Applications De Recherche Scientifique
3-Ethoxy-p-acrylophenetidide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Ethoxy-p-acrylophenetidide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
3-Ethoxypropionate: Similar in structure but differs in functional groups.
4-Ethoxyphenylacrylamide: Shares the ethoxyphenyl group but has different reactivity.
Ethyl 3-ethoxypropionate: Used in similar applications but has distinct chemical properties
Uniqueness: 3-Ethoxy-p-acrylophenetidide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
(E)-3-ethoxy-N-(4-ethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C13H17NO3/c1-3-16-10-9-13(15)14-11-5-7-12(8-6-11)17-4-2/h5-10H,3-4H2,1-2H3,(H,14,15)/b10-9+ |
Clé InChI |
FINILQQHEDJISY-MDZDMXLPSA-N |
SMILES isomérique |
CCO/C=C/C(=O)NC1=CC=C(C=C1)OCC |
SMILES canonique |
CCOC=CC(=O)NC1=CC=C(C=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


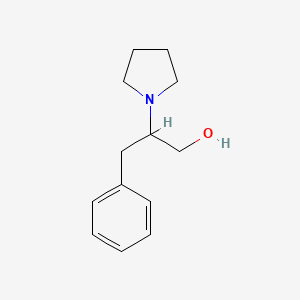

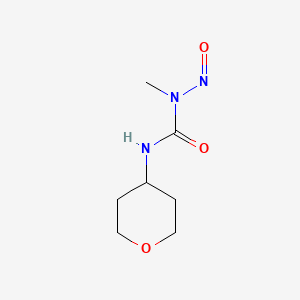
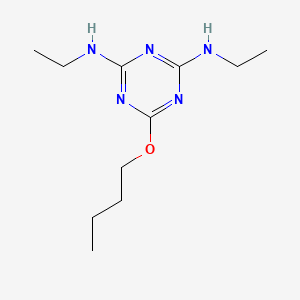
![5-Phenyl-N-[2-(3-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13729670.png)
![3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonic acid](/img/structure/B13729672.png)
